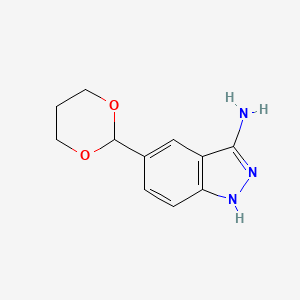

trans (4-Hydroxymethyl-cyclohexyl)-methyl-carbamic acid tert-butyl ester

Vue d'ensemble

Description

“trans-(4-Hydroxymethylcyclohexyl)-methylcarbamic acid tert-butyl ester” is an organic compound with the molecular formula C13H25NO3 . It is also known as BOC-aminomethyl (trans)-cyclohexanol. It serves as a protecting group for the free amine (NH2) functionality of cysteine residues in proteins.

Synthesis Analysis

The synthesis of trans-4-BOC-aminocyclohexanol is usually carried out by reacting trans-cyclohex-4-ol and tert-butyl carboxylic anhydride under basic conditions . The reaction is usually carried out in a suitable solvent, such as dimethyl sulfoxide or methylene chloride, and the reaction temperature is generally carried out at room temperature .

Molecular Structure Analysis

The molecular structure of “trans-(4-Hydroxymethylcyclohexyl)-methylcarbamic acid tert-butyl ester” consists of 13 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass is 243.342 Da and the monoisotopic mass is 243.183441 Da .

Chemical Reactions Analysis

As a tert-butyl ester, this compound can undergo various chemical reactions. For instance, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields . Also, the combination of the tris-4-bromophenylamminium radical cation, commonly known as magic blue (MB •+ ), and triethylsilane mediates a mild O t Bu deprotection .

Physical and Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3, a boiling point of 367.1±15.0 °C at 760 mmHg, and a flash point of 175.8±20.4 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds . The polar surface area is 59 Å2 .

Applications De Recherche Scientifique

Polymer Chemistry Applications

The synthesis and homo- and copolymerization of new cyclic esters containing protected functional groups are essential for designing hydrophilic aliphatic polyesters. The use of protected hydroxyl functional groups, such as those in the cyclic ester derivatives related to "trans-(4-Hydroxymethylcyclohexyl)-methylcarbamic acid tert-butyl ester," plays a crucial role in the Baeyer−Villiger oxidation processes. This methodology facilitates the creation of polymers with specific physical and chemical properties for various industrial applications, including biomedical devices and environmentally friendly materials (Trollsås et al., 2000).

Agricultural Chemistry Applications

In the realm of agricultural chemistry, derivatives similar to "trans-(4-Hydroxymethylcyclohexyl)-methylcarbamic acid tert-butyl ester" have been investigated as potential insect pest control agents. The synthesis of novel chiral butanoate esters (juvenogens) from chiral precursors, including the targeted compound, demonstrates the application of stereochemistry in developing biochemical compounds for insect pest management. This research could lead to the creation of more effective and environmentally friendly pest control methods (Wimmer et al., 2007).

Organic Synthesis Applications

The compound has been utilized in the synthesis of various organic molecules, showcasing its versatility as a building block in organic chemistry. For example, the preparation of oxazolidinones and the study of their reactions provide insights into developing new synthetic methodologies and understanding the underlying reaction mechanisms. These synthetic applications contribute to the advancement of pharmaceuticals, agrochemicals, and material sciences (Brenner et al., 2003).

Materials Science Applications

In materials science, the synthesis of new palladium(II) complexes featuring tetrazolylacetic acids and their esters, similar in structure to "trans-(4-Hydroxymethylcyclohexyl)-methylcarbamic acid tert-butyl ester," highlights the development of novel materials with potential applications in catalysis, electronics, and nanotechnology. These complexes' design and synthesis contribute to the ongoing research in creating materials with unique electronic, magnetic, and optical properties (Protas et al., 2017).

Mécanisme D'action

Target of Action

It is used to prepare c-2 hydroxyethyl imidazopyrrolo pyridines as jak1 inhibitors . It is also used to prepare Mer kinase inhibitors for the treatment of pediatric acute lymphoblastic leukemia .

Mode of Action

Given its use in the preparation of jak1 and mer kinase inhibitors, it can be inferred that it may interact with these targets, leading to inhibition of their activity .

Biochemical Pathways

Considering its role in the synthesis of jak1 and mer kinase inhibitors, it can be inferred that it may affect the jak-stat signaling pathway and mer kinase-related pathways .

Result of Action

Given its use in the synthesis of jak1 and mer kinase inhibitors, it can be inferred that it may lead to the inhibition of these kinases, potentially affecting cell proliferation and survival .

Action Environment

It should be stored in a dark place, sealed in dry conditions, and at room temperature . These conditions suggest that exposure to light, moisture, and extreme temperatures could potentially affect its stability and efficacy.

Analyse Biochimique

Biochemical Properties

Trans-(4-Hydroxymethylcyclohexyl)-methylcarbamic acid tert-butyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering its conformation, thereby affecting its catalytic activity.

Cellular Effects

The effects of trans-(4-Hydroxymethylcyclohexyl)-methylcarbamic acid tert-butyl ester on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can impact metabolic processes by altering the activity of key enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, trans-(4-Hydroxymethylcyclohexyl)-methylcarbamic acid tert-butyl ester exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the specific context. Additionally, the compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular function and behavior.

Temporal Effects in Laboratory Settings

The temporal effects of trans-(4-Hydroxymethylcyclohexyl)-methylcarbamic acid tert-butyl ester in laboratory settings are an important consideration for researchers. Over time, the stability and degradation of this compound can affect its efficacy and potency . Studies have shown that the compound remains stable under certain conditions, but it may degrade over extended periods or under specific environmental factors. Long-term effects on cellular function have also been observed, with potential implications for in vitro and in vivo studies.

Dosage Effects in Animal Models

In animal models, the effects of trans-(4-Hydroxymethylcyclohexyl)-methylcarbamic acid tert-butyl ester can vary with different dosages . At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, toxic or adverse effects may be observed, including potential damage to tissues or organs. Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

Trans-(4-Hydroxymethylcyclohexyl)-methylcarbamic acid tert-butyl ester is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound may influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. This can have downstream effects on cellular function and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of trans-(4-Hydroxymethylcyclohexyl)-methylcarbamic acid tert-butyl ester within cells and tissues are critical for its biological activity . The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain tissues can influence its efficacy and potential side effects.

Subcellular Localization

The subcellular localization of trans-(4-Hydroxymethylcyclohexyl)-methylcarbamic acid tert-butyl ester is an important factor in determining its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall impact on cellular processes.

Propriétés

IUPAC Name |

tert-butyl N-[4-(hydroxymethyl)cyclohexyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14(4)11-7-5-10(9-15)6-8-11/h10-11,15H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNDOANMTCGSBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Allyloxy)methyl]piperidine hydrochloride](/img/structure/B1468290.png)

![4-[(4-Piperidinylmethoxy)methyl]piperidine dihydrochloride](/img/structure/B1468297.png)

![3-[(3-Piperidinylmethoxy)methyl]piperidine dihydrochloride](/img/structure/B1468298.png)

![1,3,2-Dioxaborolane, 2-[4-methoxy-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1468304.png)

![tert-Butyl 3-[(2-oxoethoxy)methyl]-1-piperidinecarboxylate](/img/structure/B1468307.png)

![Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B1468309.png)